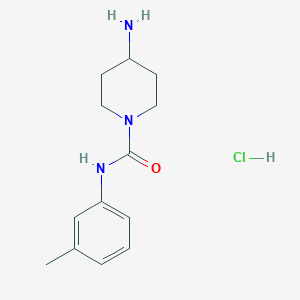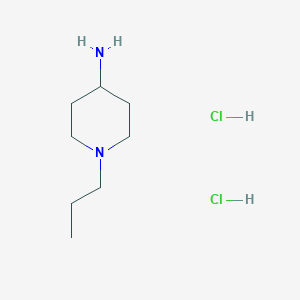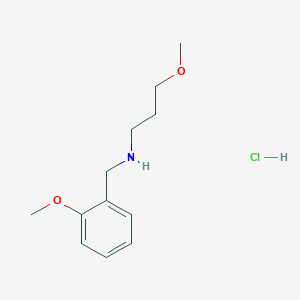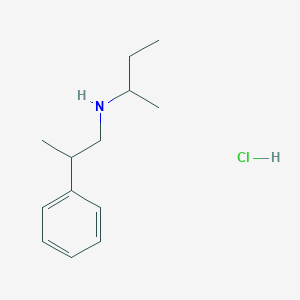![molecular formula C9H16ClNS B3086241 (butan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride CAS No. 1158601-29-6](/img/structure/B3086241.png)
(butan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride
Overview
Description
(butan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-2-yl group and a thiophen-2-ylmethyl group attached to an amine, with the hydrochloride salt form enhancing its solubility in water
Biochemical Analysis
Biochemical Properties
(Butan-2-yl)(thiophen-2-ylmethyl)amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context of the reaction . Additionally, (butan-2-yl)(thiophen-2-ylmethyl)amine hydrochloride may bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of (butan-2-yl)(thiophen-2-ylmethyl)amine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Changes in gene expression induced by (butan-2-yl)(thiophen-2-ylmethyl)amine hydrochloride can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, (butan-2-yl)(thiophen-2-ylmethyl)amine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, (butan-2-yl)(thiophen-2-ylmethyl)amine hydrochloride can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of (butan-2-yl)(thiophen-2-ylmethyl)amine hydrochloride can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that (butan-2-yl)(thiophen-2-ylmethyl)amine hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects on cellular function have been observed, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (butan-2-yl)(thiophen-2-ylmethyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(Butan-2-yl)(thiophen-2-ylmethyl)amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites. The compound may also influence the activity of other enzymes and cofactors, further modulating metabolic pathways and processes.
Transport and Distribution
Within cells and tissues, (butan-2-yl)(thiophen-2-ylmethyl)amine hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can impact its activity and function.
Subcellular Localization
The subcellular localization of (butan-2-yl)(thiophen-2-ylmethyl)amine hydrochloride is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (butan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of the thiophen-2-ylmethylamine: This can be achieved through the reaction of thiophene with formaldehyde and ammonia, followed by reduction.
Alkylation: The thiophen-2-ylmethylamine is then alkylated with butan-2-yl halide under basic conditions to form the desired amine.
Formation of the hydrochloride salt: The free amine is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(butan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
(butan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (butan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride depends on its application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: In organic semiconductors, the compound can facilitate charge transport due to its conjugated structure.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: Similar structure but lacks the butan-2-yl group.
Thiophene derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
(butan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride is unique due to the presence of both the butan-2-yl and thiophen-2-ylmethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both hydrophobic and aromatic characteristics.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-3-8(2)10-7-9-5-4-6-11-9;/h4-6,8,10H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGTXXGSGFGJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B3086163.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)
amine hydrochloride](/img/structure/B3086172.png)


![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)

amine hydrochloride](/img/structure/B3086198.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086228.png)
amine hydrochloride](/img/structure/B3086245.png)
amine hydrochloride](/img/structure/B3086253.png)
